molecular formula C21H34O4 B569684 17-Deoxycortolone CAS No. 600-68-0

17-Deoxycortolone

Cat. No. B569684
CAS RN: 600-68-0
M. Wt: 350.499
InChI Key: NGYONPIMXAHRCT-ZRQOLJPNSA-N
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Description

17-Deoxycortolone is a biochemical compound used for proteomics research . It has a molecular formula of C21H34O4 and a molecular weight of 350.49 .


Physical And Chemical Properties Analysis

17-Deoxycortolone has a molecular weight of 350.49 and a molecular formula of C21H34O4 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

  • Neuroprotective Activity of Steroids : 17-beta estradiol, a related steroid, demonstrates potent neuroprotective activity against oxidative stress-induced cell damage in neuronal cells, which may have implications for the prevention and treatment of Alzheimer's disease (Behl et al., 1995).

  • Metabolism of Steroids : The metabolism of 1-dehydro-17-hydroxycorticosteroids in humans has been studied, highlighting differences when compared with the metabolism of cortisone and cortisol (Slaunwhite & Sandberg, 1957).

  • Inhibition of Steroidogenesis : Fluconazole, an antifungal agent, has been found to inhibit human adrenocortical steroidogenesis in vitro. This indicates potential applications in controlling hypercortisolism in Cushing's syndrome (van der Pas et al., 2012).

  • Effects on Germinal Vesicle Breakdown : 17α-hydroxy-20β-dihydroprogesterone, a compound similar to 17-Deoxycortolone, has been found to be effective in inducing germinal vesicle breakdown in brook trout oocytes (Duffey & Goetz, 1980).

  • Analysis of Urinary Steroids : A method for the analysis of urinary 17-hydroxycorticosteroids, related to 17-Deoxycortolone, has been developed. This method is useful for estimating the urinary metabolites of cortisol (Few, 1961).

  • Diagnostic Applications : 21-deoxycortisol has been identified as a new marker for virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency, indicating the diagnostic importance of these steroid compounds (Fiet et al., 1989).

  • Microbial Metabolism of Steroids : The microbial metabolism of steroids, including 17-hydroxyprogesterone and 11-deoxycortisol, by Arthrobacter simplex reveals insights into side-chain and ring cleavage processes (Mahato et al., 1988).

  • Mass Spectrometry in Steroid Analysis : Development of a tandem mass spectrometry assay for adrenal steroids including 11-deoxycortisol (11DC) and 17-hydroxyprogesterone (17OHP) has significant implications in the diagnosis of congenital adrenal hyperplasia (Kushnir et al., 2006).

Safety And Hazards

17-Deoxycortolone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, and protective measures such as wearing gloves and eye protection are recommended when handling this chemical .

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYONPIMXAHRCT-ZRQOLJPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Deoxycortolone

Citations

For This Compound
2
Citations
M Otero, S Sarno, S Acebedo, JA Ramirez - 2020 - chemrxiv.org
Chemoinformatic tools have been widely used to analyze the properties of large sets of natural compounds, mostly in the context of drug discovery. Nevertheless, fewer reports have …
Number of citations: 5 chemrxiv.org
CJW BROOKS, J WATSON - Gas Chromatography, 1968 …, 1969 - Institute of Petroleum
Number of citations: 0

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